N-[(Z)-2-[5-(4-chlorophenyl)-2-furyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]benzamide
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Overview
Description
N-[(Z)-2-[5-(4-chlorophenyl)-2-furyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]benzamide is a complex organic compound with a molecular formula of C27H28ClN3O4 and a molecular weight of 493.995 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group, a furan ring, and a morpholinyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[(Z)-2-[5-(4-chlorophenyl)-2-furyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]benzamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol in the presence of sulfuric acid to produce methyl 4-chlorobenzoate . This intermediate is then subjected to hydrazination, followed by salt formation and cyclization to yield the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-[(Z)-2-[5-(4-chlorophenyl)-2-furyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(Z)-2-[5-(4-chlorophenyl)-2-furyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Z)-2-[5-(4-chlorophenyl)-2-furyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
N-[(Z)-2-[5-(4-chlorophenyl)-2-furyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]benzamide can be compared with other similar compounds, such as:
- N-[(Z)-2-[5-(3-chlorophenyl)-2-furyl]-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)ethenyl]-4-methoxybenzamide
- N-[(Z)-2-[5-(2-chlorophenyl)-2-furyl]-1-({[tetrahydro-2-furanylmethyl]amino}carbonyl)ethenyl]benzamide
These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical properties and biological activities
Properties
IUPAC Name |
N-[(Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(3-morpholin-4-ylpropylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClN3O4/c28-22-9-7-20(8-10-22)25-12-11-23(35-25)19-24(30-26(32)21-5-2-1-3-6-21)27(33)29-13-4-14-31-15-17-34-18-16-31/h1-3,5-12,19H,4,13-18H2,(H,29,33)(H,30,32)/b24-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZKLMXKJKCFKW-CLCOLTQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCNC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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